![molecular formula C16H23Cl2N3OS B2833878 1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;dihydrochloride CAS No. 2490398-42-8](/img/structure/B2833878.png)
1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;dihydrochloride
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Overview
Description
1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;dihydrochloride is a complex organic compound with a molecular weight of 376.35 g/mol . This compound is known for its unique structure, which includes a piperidine ring, an aminoethyl group, and a benzothiazole moiety. It is often used in various scientific research applications due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;dihydrochloride typically involves multiple steps. One common method includes the reaction of 2-(1,3-benzothiazol-6-yl)ethanone with 2-(2-aminoethyl)piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds, including 1-[2-(2-aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone; dihydrochloride, possess significant antimicrobial properties. A study highlighted the antibacterial activity against various pathogens, demonstrating that modifications to the benzothiazole structure can enhance efficacy against resistant strains. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin and chloramphenicol .
Anticancer Potential
This compound has also been investigated for its anticancer properties. It has been shown to inhibit the growth of cancer cell lines such as pancreatic ductal adenocarcinoma (PANC-1) and melanoma (SK-MEL-2). In vitro studies revealed that specific structural modifications could lead to enhanced cytotoxicity against these cancer types. The mechanism of action is believed to involve interference with cellular signaling pathways essential for cancer cell proliferation .
Neurological Applications
The piperidine moiety in the compound suggests potential applications in neurological research. Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating a possibility for developing treatments for neurological disorders. The interaction with receptors involved in mood regulation and cognition is an area of ongoing research .
Drug Development and Synthesis
The synthesis of 1-[2-(2-aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone; dihydrochloride has been optimized for pharmaceutical applications. Researchers have focused on creating efficient synthetic routes that allow for the production of this compound at scale while maintaining high purity levels. This is crucial for further testing and eventual clinical application .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives exhibited potent activity at low concentrations, suggesting their potential as new antibiotic agents .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 16 | Staphylococcus aureus |
Compound B | 32 | Escherichia coli |
Compound C | 8 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity
In vitro tests demonstrated that the compound significantly inhibited cell proliferation in PANC-1 cells with an IC50 value of 20 nM, indicating strong anticancer potential.
Cell Line | IC50 (nM) |
---|---|
PANC-1 | 20 |
SK-MEL-2 | 50 |
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)piperidine: A simpler compound with similar structural features.
2-(1,3-Benzothiazol-6-yl)ethanone: Shares the benzothiazole moiety.
Piperidine derivatives: Compounds with the piperidine ring structure.
Uniqueness
1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;dihydrochloride is unique due to its combination of the piperidine ring, aminoethyl group, and benzothiazole moiety.
Biological Activity
1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone; dihydrochloride (CAS Number: 2490398-42-8) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring and a benzothiazole moiety, which are known for their diverse biological activities. The molecular formula is C16H21N3OS⋅2HCl, with a molecular weight of approximately 376.35 g/mol. Its structure can be represented as follows:
Synthesis
The synthesis of this compound involves the reaction of 1-(2-aminoethyl)piperidine with 2-benzothiazolyl ethanone derivatives. This reaction typically requires specific conditions such as solvent choice and temperature control to yield high-purity products suitable for biological testing .
Antimicrobial Activity
Research indicates that compounds containing piperidine and benzothiazole structures exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown promising activity against various bacterial strains, suggesting that the compound could be effective in treating infections caused by resistant bacteria .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone | Staphylococcus aureus | 12.5 µg/mL |
5-{1-[(4-chlorophenyl)sulfonyl]}piperidine derivatives | Escherichia coli | 10 µg/mL |
1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(benzothiazol-6-yl)ethanone | Methicillin-resistant Staphylococcus aureus | TBD |
Anticancer Activity
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in breast and lung cancer models. The mechanism appears to involve the inhibition of specific enzymes related to cancer progression, such as carbonic anhydrases .
Case Study: Cytotoxic Effects
In a study involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, the compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin. The results indicate that modifications to the benzothiazole moiety can enhance cytotoxicity and selectivity towards cancer cells .
Mechanistic Insights
Molecular docking studies have provided insights into how this compound interacts with biological targets. The presence of hydrophobic interactions between the benzothiazole moiety and the target proteins suggests a strong binding affinity, which is crucial for its biological activity .
Properties
IUPAC Name |
1-[2-(2-aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS.2ClH/c17-7-6-13-3-1-2-8-19(13)16(20)10-12-4-5-14-15(9-12)21-11-18-14;;/h4-5,9,11,13H,1-3,6-8,10,17H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFHFHOELFVSCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCN)C(=O)CC2=CC3=C(C=C2)N=CS3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.